3-(2-methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
CAS No.: 361158-23-8
Cat. No.: VC11975929
Molecular Formula: C19H21N3O4S2
Molecular Weight: 419.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 361158-23-8 |
|---|---|
| Molecular Formula | C19H21N3O4S2 |
| Molecular Weight | 419.5 g/mol |
| IUPAC Name | 3-(2-methoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C19H21N3O4S2/c1-25-15-5-3-2-4-14(15)22-18(24)17-13(6-11-27-17)20-19(22)28-12-16(23)21-7-9-26-10-8-21/h2-5H,6-12H2,1H3 |
| Standard InChI Key | FKPLZSIDLXHMKW-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCOCC4 |
| Canonical SMILES | COC1=CC=CC=C1N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCOCC4 |
Introduction
Molecular Formula and Weight
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Molecular Formula: C16H19N3O4S
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Molecular Weight: Approximately 349.41 g/mol
Synthetic Pathway
The synthesis of this compound typically involves:
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Formation of the Thieno[3,2-d]pyrimidine Core: This is achieved by cyclization reactions involving thiophene derivatives and nitrogen-containing precursors.
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Substitution Reactions: Functionalization at the 2- and 3-positions is carried out using electrophilic or nucleophilic substitution methods.
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Introduction of Functional Groups: The methoxyphenyl and morpholino-thioacetyl groups are introduced via selective reactions to ensure regioselectivity.
Characterization Techniques
The compound's structure can be confirmed using:
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Nuclear Magnetic Resonance (NMR): and NMR spectra provide insights into the hydrogen and carbon environments.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy: Identifies functional groups through characteristic absorption bands (e.g., C=O, C-S).
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X-ray Crystallography: Provides detailed three-dimensional structural information.
Pharmacological Activities
Thieno[3,2-d]pyrimidine derivatives are known for their diverse biological activities, including:
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Anticancer Properties: Inhibition of kinases involved in cancer cell proliferation.
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Anti-inflammatory Effects: Modulation of inflammatory pathways.
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Antimicrobial Activity: Effective against bacterial and fungal pathogens.
While specific data on this compound's bioactivity is limited, its structural features suggest potential as a drug candidate.
Drug Design
The compound's heterocyclic framework makes it an attractive scaffold for designing kinase inhibitors or other enzyme-targeting drugs.
Material Science
Thieno[3,2-d]pyrimidines have been explored for their electronic properties in materials science applications such as organic semiconductors.
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